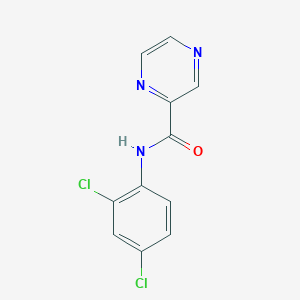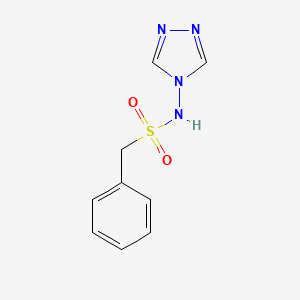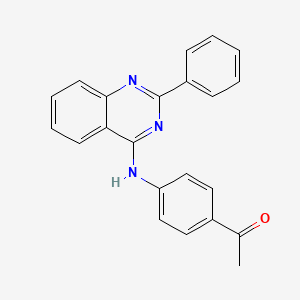![molecular formula C14H24N2O5S B5509431 N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide](/img/structure/B5509431.png)
N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(5-{[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl}-2-furyl)methyl]-N-methylmethanesulfonamide is a useful research compound. Its molecular formula is C14H24N2O5S and its molecular weight is 332.42 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.14059304 g/mol and the complexity rating of the compound is 439. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
- Synthesis Approaches: A study by Šterk et al. (2012) describes a synthesis method for N-methylmethanesulfonamide derivatives used in rosuvastatin synthesis, emphasizing a highly efficient three-step preparation process. This approach highlights the synthesis of functionalized 5-methylpyrimidine, which is crucial in pharmaceutical development (Šterk et al., 2012).
- Characterization Techniques: Özdemir et al. (2009) explored the synthesis of new sulfonamide derivatives, including their characterization through various techniques such as FT-IR, NMR, LC–MS, and UV–Vis spectrometry. This study provides insights into the chemical properties and potential applications of similar sulfonamide compounds (Özdemir et al., 2009).
Application in Drug Metabolism
- Biocatalysis in Drug Metabolism: Zmijewski et al. (2006) demonstrated the use of microbial-based biocatalytic systems in the production of mammalian metabolites of a biaryl-bis-sulfonamide compound. This study is significant for understanding the metabolic pathways and potential drug interactionsof similar compounds in clinical settings (Zmijewski et al., 2006).
Chemical Structure and Properties
- Crystal Structure Analysis: Research by Higgs et al. (2002) provides an in-depth look at the crystal structure of N-methylmethanesulfonamide. This analysis is crucial for understanding the molecular conformation and potential reactivity of similar chemical compounds (Higgs et al., 2002).
- Ring Opening Reactions: Šafár̆ et al. (2000) studied the ring-opening reactions of a compound closely related to N-methylmethanesulfonamide, revealing insights into its chemical reactivity and potential for forming new chemical structures (Šafár̆ et al., 2000).
Methodology Development
- Direct N-Monomethylation: A study by Li et al. (2012) focuses on the directN-monomethylation of primary amines, including arylamines and arylsulfonamides, using methanol. This methodology has implications for the development of efficient synthetic pathways for compounds like N-methylmethanesulfonamide (Li et al., 2012).
Antibacterial Activity
- Antibacterial Properties: Ekström et al. (1975) investigated the antibacterial activity of methylsulfonyl analogs of certain compounds, providing a basis for the potential antibacterial applications of N-methylmethanesulfonamide derivatives (Ekström et al., 1975).
Herbicide Development
- Herbicide Inhibitors: Chenet al. (2009) explored the development of a new herbicidal compound, a triazolopyrimidine sulfonanilide, which shows the potential of sulfonamide derivatives like N-methylmethanesulfonamide in agriculture, particularly as acetohydroxyacid synthase inhibitors (Chen et al., 2009).
Propriétés
IUPAC Name |
N-[[5-[[6-(hydroxymethyl)-1,4-oxazepan-4-yl]methyl]furan-2-yl]methyl]-N-methylmethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O5S/c1-15(22(2,18)19)8-13-3-4-14(21-13)9-16-5-6-20-11-12(7-16)10-17/h3-4,12,17H,5-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUKEEQUJQAAEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(O1)CN2CCOCC(C2)CO)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-3-fluorobenzohydrazide](/img/structure/B5509399.png)
![ethyl 4-{[(2-nitrophenoxy)acetyl]amino}benzoate](/img/structure/B5509400.png)
![(1S,5R)-3-[[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]methyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509403.png)
![N-{(3S*,4R*)-1-[4-(difluoromethoxy)benzoyl]-4-propyl-3-pyrrolidinyl}methanesulfonamide](/img/structure/B5509408.png)
![N-({N'-[(E)-(Furan-2-YL)methylidene]hydrazinecarbonyl}methyl)-2-(3-methylphenoxy)acetamide](/img/structure/B5509413.png)
![7,10-dimethyl-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5509415.png)

![2-{2-oxo-2-[4-(2-pyridinyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]ethyl}-1(2H)-phthalazinone](/img/structure/B5509436.png)
![(1S*,5R*)-6-benzyl-3-(2,6-difluorobenzoyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5509443.png)
![3-[5-(1,1-dimethylpropyl)-1,2,4-oxadiazol-3-yl]-6-methylpyridazine](/img/structure/B5509446.png)
![({5-[1-(1H-1,2,3-benzotriazol-5-ylcarbonyl)piperidin-3-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)dimethylamine](/img/structure/B5509457.png)
![1-{[5-(ethylthio)-2-thienyl]carbonyl}-3-azepanamine hydrochloride](/img/structure/B5509465.png)
